1-(Ethoxycarbonyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

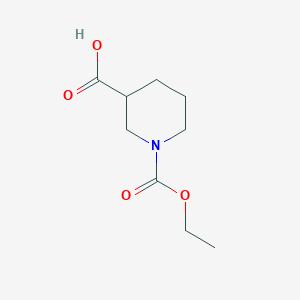

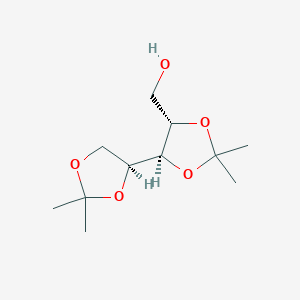

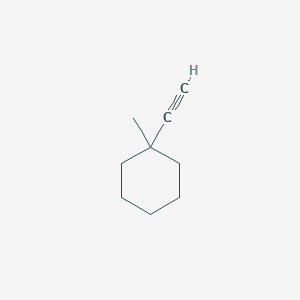

“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” can be represented by the SMILES stringO=C(OCC)N(CCC1)CC1C(O)=O . The InChI representation is 1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis

“1-(Ethoxycarbonyl)piperidine-3-carboxylic acid” is a solid substance . Its molecular weight is 201.22 .Scientific Research Applications

Neurotransmitter Modulation

Nipecotic acid is a GABA (gamma-aminobutyric acid) analog. GABA is a major inhibitory neurotransmitter in the central nervous system. Researchers have explored nipecotic acid’s potential as a modulator of GABAergic signaling. It can influence GABA uptake and metabolism, impacting neuronal excitability and synaptic transmission .

Anticonvulsant Properties

Due to its GABAergic activity, nipecotic acid has been investigated as an anticonvulsant agent. It may help reduce seizure activity by enhancing GABA-mediated inhibition. Studies have explored its efficacy in animal models of epilepsy .

Transporter Substrate

Nipecotic acid is a substrate for the GABA transporter (GAT-1). Researchers use it to study transporter kinetics and assess drug interactions with GAT-1. Understanding transporter function is crucial for drug development targeting neurological disorders .

Chemical Synthesis and Derivatives

Nipecotic acid serves as a building block in organic synthesis. Chemists utilize it to create derivatives with modified functional groups. These derivatives may exhibit different pharmacological properties, making them valuable for drug discovery .

Metabolism and Pharmacokinetics

Studying nipecotic acid’s metabolism and pharmacokinetics provides insights into drug absorption, distribution, metabolism, and excretion (ADME). Researchers investigate its clearance, tissue distribution, and potential interactions with other drugs .

Proteomics Research

Nipecotic acid is used in proteomics studies as a biochemical tool. Scientists employ it to explore protein interactions, post-translational modifications, and enzyme activities. Its unique structure allows researchers to probe specific protein targets .

Mechanism of Action

Target of Action

A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, preventing the reuptake of GABA and thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

If it acts on GABA transporters, it could influence the GABAergic pathway, affecting neuronal excitability and synaptic transmission .

Result of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .

properties

IUPAC Name |

1-ethoxycarbonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDFWFNURSULS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)